1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid
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Overview
Description
1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C7H9NO2. It is a cyclopropane derivative featuring a cyano group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid: A stereoisomer with similar chemical properties.
2-Cyano-2-methylpropanoic acid: A structurally related compound with a different substitution pattern.
Cyclopropanecarboxylic acid: A simpler cyclopropane derivative without the cyano group.
Uniqueness
1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Biological Activity
1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid (CDMCA) is a cyclopropane derivative characterized by a unique structural arrangement that includes a carboxylic acid group and a cyano group. The compound has garnered interest due to its potential biological activities and applications in organic synthesis, particularly as an intermediate in the development of various pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The molecular formula for this compound is C6H9NO2 with a molar mass of approximately 129.14 g/mol. Its structure features a strained three-membered cyclopropane ring, which contributes to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C6H9NO2 |
Molar Mass | 129.14 g/mol |
Functional Groups | Carboxylic acid, Cyano |
Structural Characteristics | Cyclopropane ring |
The biological activity of CDMCA is primarily attributed to its structural features that allow it to interact with various biological targets. The cyano group is known to enhance the lipophilicity of the compound, potentially affecting its absorption and distribution in biological systems. Research indicates that compounds with similar structures often exhibit neurotoxic effects, particularly in insect models, suggesting that CDMCA may also have insecticidal properties.
Case Studies and Research Findings
-
Insecticidal Activity :
- A study explored the neurotoxic effects of cyclopropane derivatives on insects, highlighting that compounds like CDMCA could disrupt neurological functions by interfering with synaptic transmission. This aligns with findings that structural analogs have been effective against various pest species due to their ability to modulate neurotransmitter release (source: ).
-
Toxicological Assessments :
- Toxicological evaluations have shown that CDMCA exhibits varying degrees of toxicity depending on the exposure route and dose. For instance, acute toxicity studies indicated significant effects on plasma membrane integrity in exposed organisms, leading to increased levels of inflammatory markers (source: ).
- Potential Medicinal Applications :
Synthesis Methods
Several synthetic routes have been developed for producing this compound:
- Cyclization Reactions : Involving the reaction of appropriate precursors under acidic or basic conditions.
- Functional Group Modifications : Utilizing nucleophilic substitutions to introduce the cyano and carboxylic acid functionalities.
Properties
IUPAC Name |
1-cyano-2,2-dimethylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6(2)3-7(6,4-8)5(9)10/h3H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASPGQAZRAUKQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C#N)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132570-71-9 |
Source
|
Record name | 1-cyano-2,2-dimethylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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